molecular formula C2H8N2<br>NH2-N(CH3)2<br>C2H8N2 B165182 1,1-Dimethylhydrazine CAS No. 57-14-7

1,1-Dimethylhydrazine

Cat. No.: B165182
CAS No.: 57-14-7
M. Wt: 60.1 g/mol
InChI Key: RHUYHJGZWVXEHW-UHFFFAOYSA-N
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Description

1,1-Dimethylhydrazine (UDMH) is a colorless, hygroscopic liquid with the chemical formula (CH₃)₂NNH₂. It is highly reactive and serves as a critical compound in organic synthesis, pharmaceuticals, and aerospace propulsion systems. UDMH is widely used as a rocket fuel hypergolic with oxidizers like dinitrogen tetroxide (N₂O₄), enabling spontaneous ignition . Its applications extend to medicinal chemistry, where it acts as a precursor for immunomodulators and antitumor agents, such as pyrrolopyridinones and MEK inhibitors .

Toxicologically, UDMH exhibits acute and chronic hazards. Chronic exposure in humans may cause liver damage, while animal studies report carcinogenicity in the lungs and liver . The International Agency for Research on Cancer (IARC) classifies UDMH as Group 2B ("possibly carcinogenic to humans") due to evidence from inhalation and oral exposure studies in rodents . Its environmental degradation produces carcinogenic byproducts like 1,1-dimethylnitrosamine via reactions with atmospheric ozone .

Chemical Reactions Analysis

1,1-Dimethylhydrazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

Major products formed from these reactions include methylhydrazine, N-nitrosodimethylamine, and N,N-dimethylformamide .

Scientific Research Applications

Aerospace Applications

Rocket Propellant:
1,1-Dimethylhydrazine is primarily recognized as a high-energy fuel in military and aerospace applications. It is used as a rocket propellant in various space missions due to its high performance and efficiency. The compound is often paired with oxidizers like nitrogen tetroxide to create hypergolic propellant systems that ignite spontaneously upon contact, making it suitable for spacecraft thrusters and orbital maneuvering engines .

Thrusters for Satellites:
In addition to its use in larger rockets, this compound serves as a fuel for smaller thrusters in satellites and other space vehicles. Its reliability and storability at room temperature make it a preferred choice for long-duration missions where fuel stability is critical .

Agricultural Applications

Plant Growth Regulators:
The compound is utilized in the production of certain plant growth regulators. These regulators enhance growth and yield in various crops by influencing physiological processes within the plants .

Chemical Synthesis:
In agricultural chemistry, this compound acts as an intermediate in the synthesis of pesticides and herbicides. Its reactivity allows it to participate in various chemical reactions that produce effective agricultural chemicals .

Chemical Research Applications

Chemical Synthesis:
Beyond its agricultural uses, this compound is significant in synthetic organic chemistry. It serves as a precursor for synthesizing more complex organic compounds and has been employed in the development of pharmaceuticals and other industrial chemicals .

Mutagenicity Studies:
Research has indicated that this compound possesses mutagenic properties. Studies have demonstrated that it can induce gene mutations in mammalian cells and has shown potential carcinogenic effects in animal models. This aspect has made it a subject of interest for toxicological studies aimed at understanding the mechanisms of carcinogenesis .

Toxicological Studies

Carcinogenicity Research:
Extensive studies have been conducted to evaluate the carcinogenic potential of this compound. For instance, chronic exposure studies in mice have revealed a significant incidence of tumors in various organs following oral administration of the compound . The International Agency for Research on Cancer has classified it as a Group 2B carcinogen, indicating that it is possibly carcinogenic to humans based on animal studies .

Immunological Effects:
Research has also explored the immunomodulatory effects of this compound. Studies indicate that it can enhance immune responses under certain conditions while simultaneously suppressing DNA synthesis in specific immune cell types . This duality makes it an interesting candidate for further research into immune system interactions.

Table 1: Summary of Carcinogenic Studies Involving this compound

Study ReferenceOrganismExposure RouteFindings
Goldenthal (1989a)MiceOralTumors observed in lungs and liver; mortality rates increased with dosage
IARC MonographsMiceVariousInduced tumors at multiple sites; classified as Group 2B carcinogen
Bauer et al. (1990)Murine splenocytesIn vitroInhibition of DNA synthesis observed at higher concentrations

Mechanism of Action

The mechanism of action of 1,1-Dimethylhydrazine involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Hydrazine Derivatives

1,2-Dimethylhydrazine (1,2-DMH)

1,2-DMH (CH₃NHNHCH₃) is a structural isomer of UDMH but exhibits markedly higher carcinogenicity. In rats and mice, single doses induce centrilobular liver necrosis, colon tumors, and kidney lesions . Unlike UDMH, 1,2-DMH disrupts hepatic protein synthesis by disaggregating polysomes and inhibiting amino acid incorporation . It also methylates nucleic acids in target organs, a mechanism shared with cycasin and dimethylnitrosamine .

1-Methylhydrazine (MMH)

MMH (CH₃NHNH₂) is less toxic than 1,2-DMH but more reactive than UDMH in certain synthetic pathways. For example, MMH reacts with 2-methylcyclohexanone derivatives without demethylation, whereas UDMH undergoes demethylation to form identical products under similar conditions .

Hydrazine (H₂NNH₂)

Hydrazine, the simplest hydrazine derivative, is a key precursor in UDMH synthesis. While both compounds are used as rocket propellants, hydrazine has higher acute toxicity (LD₅₀ in rats: 60–100 mg/kg) compared to UDMH (LD₅₀: 122–250 mg/kg) . Hydrazine is also a known human carcinogen (IARC Group 2A), whereas UDMH remains classified as Group 2B .

Trimethylhydrazine and Energetic Salts

Trimethylhydrazine derivatives and UDMH-based salts, such as 1-(chloromethyl)-1,1-dimethylhydrazinium dicyanamide, exhibit higher densities (1.308–1.694 g/cm³) compared to polycyano-anion salts. However, their negative oxygen balances (−46% to −132%) limit standalone use, requiring oxidizers like ammonium dinitramide (ADN) for optimal performance in energetic formulations .

Data Tables

Table 1: Physicochemical and Toxicological Comparison

Compound Molecular Formula Density (g/cm³) Oxygen Balance (Ω) IARC Classification Key Toxicological Effects
1,1-Dimethylhydrazine (CH₃)₂NNH₂ 0.791 −132% (salts) 2B (Possible) Liver damage, lung/liver tumors (rodents)
1,2-Dimethylhydrazine CH₃NHNHCH₃ 0.827 N/A N/A Colon/kidney tumors, liver necrosis
Hydrazine H₂NNH₂ 1.021 −80% 2A (Probable) Hemolytic anemia, neurotoxicity
1-Methylhydrazine CH₃NHNH₂ 0.876 N/A N/A Pulmonary tumors (mice)

Research Findings and Mechanistic Insights

  • Genotoxicity: UDMH’s genotoxic effects in bacterial cells (e.g., Bacillus subtilis) are mediated by hydrogen peroxide and alkylating oxidation products .
  • Analytical Methods : UDMH detection via HPLC with 4-nitrobenzaldehyde derivatization achieves a limit of 120 µg/L in aqueous solutions .

Biological Activity

1,1-Dimethylhydrazine (UDMH) is an organic compound with significant biological activity, particularly noted for its mutagenic and carcinogenic properties. This article summarizes the biological effects of UDMH based on various studies, including its mechanisms of action, toxicity, and immunological effects.

This compound is a hydrazine derivative commonly used as a rocket fuel and in chemical synthesis. Its metabolism involves conversion into reactive metabolites that can bind to nucleic acids and proteins. Studies indicate that UDMH is metabolized in the liver to formaldehyde and other reactive species through cytochrome P450-mediated reactions, which are crucial for its biological activity .

Mutagenicity and Carcinogenicity

UDMH has been shown to induce gene mutations in various experimental systems. For instance:

  • In vitro studies revealed that UDMH caused mutations in Chinese hamster lung V79 cells and mouse lymphoma L5178Y cells .
  • Animal studies demonstrated the formation of N7-methylguanine adducts in the DNA of rats treated with UDMH, indicating its potential as a mutagen .

The compound's carcinogenic potential was highlighted in a study involving female Sprague-Dawley rats, where daily intraperitoneal injections led to significant mortality and histopathological changes in kidney tissues .

Acute Toxicity

The acute toxicity of UDMH has been assessed through various dosing regimens:

  • Rats : Doses ranging from 10 to 70 mg/kg body weight resulted in increasing mortality rates .
  • Mice : A study showed that doses of 5 to 75 mg/kg body weight significantly affected immune responses, suggesting both immunoenhancing and immunosuppressive effects depending on the concentration used .

Chronic Toxicity

Long-term exposure studies have indicated potential reproductive and developmental toxicity. In pregnant Fischer 344 rats, UDMH exposure resulted in embryotoxic effects at higher doses .

Immunological Effects

The immunomodulatory effects of UDMH are notable:

  • Enhancement of Immune Response : In BALB/c mice treated with UDMH alongside Corynebacterium parvum, there was a significant increase in lymphocyte proliferation compared to controls .
  • Inhibition of DNA Synthesis : Conversely, UDMH inhibited concanavalin A-stimulated DNA synthesis in murine splenocytes at concentrations between 10–50 µg/mL, indicating a complex interaction with immune cells .

Case Studies

A historical review highlights the occupational exposure risks associated with UDMH. Workers exposed to this compound have shown increased incidences of cancers related to its mutagenic properties. The studies emphasize the need for stringent safety measures when handling UDMH due to its hazardous nature .

Data Summary Table

Study TypeOrganismFindingsReference
In vitroV79 cellsInduced gene mutations
In vitroL5178Y cellsInduced chromosomal aberrations
In vivoSprague-Dawley ratsIncreased mortality with high doses
In vivoBALB/c miceEnhanced immune response with low doses
In vivoFischer 344 ratsEmbryotoxicity observed at high doses

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1,1-dimethylhydrazine (UDMH) critical for experimental design?

this compound (CAS 57-14-7) is a volatile, hygroscopic liquid with a boiling point of 63.9°C and a flashpoint of 1.1°C, making it highly flammable and reactive . Its density (0.8 g/cm³) and low viscosity necessitate inert atmosphere handling (e.g., nitrogen/argon) to prevent oxidation. Key parameters for experimental design include:

  • Stability : Degrades upon exposure to light, oxygen, or metals, requiring storage in amber glass under inert gas.
  • Solubility : Miscible with polar solvents (e.g., ethanol, water) but forms explosive peroxides in ethers.
  • Reactivity : Acts as a strong reducing agent; reacts violently with oxidizers (e.g., HNO₃, Cl₂).

Methodological Note : Use Schlenk-line techniques for air-sensitive syntheses. Monitor peroxide formation via iodometric titration during long-term storage .

Q. What analytical methods are recommended for detecting this compound in environmental or biological samples?

Gas chromatography (GC) coupled with nitrogen-phosphorus detection (NPD) or mass spectrometry (MS) is the gold standard. Key protocols include:

  • Sample Preparation : Derivatize with pentafluorobenzoyl chloride to enhance volatility and detection sensitivity .
  • Quantification Limits : GC-MS achieves detection limits of 0.1 ppb in water matrices, validated via EPA Method 8270D .
  • Quality Control : Spike recovery tests (85–110%) and inter-laboratory validation are critical due to UDMH’s volatility .

Q. How do regulatory guidelines inform safe handling protocols for this compound in laboratory settings?

The Occupational Safety and Health Administration (OSHA) mandates a permissible exposure limit (PEL) of 0.5 ppm (8-hour TWA) with strict skin absorption precautions . Key safety measures:

  • Engineering Controls : Fume hoods with ≥100 ft/min face velocity.
  • Personal Protective Equipment (PPE) : Butyl rubber gloves, aprons, and full-face respirators with organic vapor cartridges.
  • Emergency Response : Immediate decontamination with 5% acetic acid to neutralize spills .

Advanced Research Questions

Q. How does this compound’s toxicity profile compare to its structural isomer, 1,2-dimethylhydrazine, in preclinical models?

ParameterThis compound (UDMH)1,2-Dimethylhydrazine (SDMH)
Acute Toxicity (Rat, oral LD₅₀) 122 mg/kg 215 mg/kg
Carcinogenicity Hepatocellular adenomas (mice) Colon tumors (rodents)
Metabolic Pathway CYP2E1-mediated oxidation to NDMA Direct DNA alkylation via methyldiazonium ion

Methodological Note : Use isotopically labeled UDMH (e.g., ¹⁵N₂) in mass spectrometry to track metabolic byproducts like N-nitrosodimethylamine (NDMA), a potent carcinogen .

Q. What mechanistic insights explain this compound’s role in atomic layer deposition (ALD) of transition metal nitrides?

UDMH serves as a nitrogen source in ALD of TiN, TaN, and MoN films at 200–400°C. Key advantages over NH₃:

  • Lower Deposition Temperature : Enables nitride formation at 200°C vs. 500°C for NH₃ .
  • Carbon Contamination : ~10 at.% C incorporation due to incomplete ligand decomposition; mitigated by post-deposition H₂ plasma treatment .
  • Film Properties : Resistivity of TiN films: 200–500 μΩ·cm (UDMH) vs. 100–300 μΩ·cm (NH₃) .

Experimental Optimization : Balance precursor pulse times (0.5–2 s) and purge cycles (5–10 s) to minimize particle defects.

Q. How does this compound contribute to NDMA formation in water treatment systems, and what mitigation strategies exist?

UDMH forms NDMA via:

Reaction with Monochloramine :
(CH₃)₂NNH₂ + NH₂Cl → NDMA + NH₃ + HCl\text{(CH₃)₂NNH₂ + NH₂Cl → NDMA + NH₃ + HCl}

pH Dependency : Maximized at pH 7–8 due to optimal NH₂Cl stability .

Mitigation Strategies :

  • Pre-oxidation with O₃/UV : Degrades UDMH precursors before chlorination.
  • Breakpoint Chlorination : Maintain Cl₂:N ratio >7.6 to eliminate residual NH₂Cl .

Analytical Validation : Use LC-MS/MS with EPA Method 521 for NDMA quantification (detection limit: 2 ng/L) .

Properties

IUPAC Name

1,1-dimethylhydrazine
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InChI

InChI=1S/C2H8N2/c1-4(2)3/h3H2,1-2H3
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InChI Key

RHUYHJGZWVXEHW-UHFFFAOYSA-N
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Canonical SMILES

CN(C)N
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Molecular Formula

C2H8N2, Array
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Related CAS

55484-54-3 (di-hydrochloride), 593-82-8 (hydrochloride)
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DSSTOX Substance ID

DTXSID1020516
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Molecular Weight

60.10 g/mol
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Physical Description

1,1-dimethylhydrazine appears as a clear colorless liquid with an ammonia-like odor. Flash point 0 °F. Corrosive to the skin. Less dense than water and soluble in water. Vapors are heavier than air and very toxic by inhalation, attacking the eyes and respiratory system. Prolonged exposure of containers to heat may result in their violent rupturing and rocketing due to decomposition. Generates toxic oxides of nitrogen when burned. Vapors may travel to a source of ignition and a flame can flashback to the source of vapors. Used as a rocket propellant and to make other chemicals., Colorless liquid with an ammonia- or fish-like odor; [NIOSH], COLOURLESS FUMING HYGROSCOPIC LIQUID WITH PUNGENT ODOUR. TURNS YELLOW ON EXPOSURE TO AIR., Colorless liquid with an ammonia- or fish-like odor.
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Boiling Point

147 °F at 760 mmHg (EPA, 1998), 63.9 °C at 760 mm Hg, 64 °C, 147 °F
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Flash Point

5 °F (EPA, 1998), -15 °C, 5 °F (closed cup), -15 °C c.c., 5 °F
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Solubility

Decomposes (NTP, 1992), Very sol in methanol and ethanol, >10% in water, Miscible with dimethylformamide, hydrocarbons, alcohol, ether, Miscible in water at 25 °C, Solubility in water: very good, Miscible
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Density

0.7914 at 71.6 °F (EPA, 1998) - Less dense than water; will float, 0.782 at 25 °C/25 °C; 0.791 at 22 °C/4 °C, Relative density (water = 1): 0.8, 0.79
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Vapor Density

1.94 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 1.94 (Air= 1), Relative vapor density (air = 1): 2.1, 1.94
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Vapor Pressure

157 mmHg at 77 °F (EPA, 1998), 167.0 [mmHg], 167 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 13.7, 103 mmHg
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Color/Form

CLEAR, COLORLESS LIQUID, Colorless liquid

CAS No.

57-14-7
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Melting Point

-72 °F (EPA, 1998), -58 °C, -72 °F
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Retrosynthesis Analysis

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Feasible Synthetic Routes

1,1-Dimethylhydrazine
1,1-Dimethylhydrazine
1,1-Dimethylhydrazine
1,1-Dimethylhydrazine
1,1-Dimethylhydrazine
1,1-Dimethylhydrazine

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